molecular formula C14H18Cl2N2 B1191601 BQS-481

BQS-481

Cat. No.: B1191601
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BQS-481 is a therapeutic compound targeting kinesin-like protein KIF11 (also known as Eg5), a motor protein critical for mitotic spindle formation during cell division. Inhibiting KIF11 disrupts mitosis, making it a promising target for anticancer therapies, particularly in solid tumors such as colorectal, renal, liver, and breast cancers . This compound is positioned within a competitive landscape of KIF11 inhibitors, developed to address resistance and efficacy challenges observed in earlier treatments. Market data indicate its commercial viability, with projected growth in sales and market share in China and globally from 2020 to 2031 . Key developers include prominent pharmaceutical firms such as Novartis AG and Pfizer Inc., underscoring its strategic importance in oncology pipelines .

Properties

Molecular Formula

C14H18Cl2N2

Appearance

Solid powder

Synonyms

; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The KIF11 inhibitor class includes BQS-481, BIND-267, ALN-VSP, and 4SC-203. Below is a detailed comparison based on market performance, applications, and competitive dynamics:

Market Performance and Sales Trends

Compound 2020–2025 Sales Growth (China) 2025–2031 Sales Forecast (China) Key Competitors
This compound Significant growth reported Projected market share increase Novartis AG, Pfizer Inc.
BIND-267 Moderate growth Stable growth forecast Array BioPharma Inc.
ALN-VSP Declining sales Limited growth Alnylam Pharmaceuticals, Inc.
4SC-205 Steady growth Gradual expansion 4SC AG
  • This compound demonstrates stronger sales momentum compared to ALN-VSP, which faces market decline due to efficacy limitations .
  • 4SC-205 and BIND-267 show steady but slower growth, likely due to narrower therapeutic applications .

Price Trends and Market Accessibility

  • This compound and 4SC-205 have maintained stable pricing, reflecting robust demand and production scalability .
  • ALN-VSP has experienced price volatility due to reduced adoption and competition from next-generation inhibitors .

Strategic Positioning and Corporate Competition

  • This compound is backed by Novartis AG’s extensive oncology network, enhancing its global distribution and clinical trial support .
  • BIND-267 relies on Array BioPharma’s niche expertise in kinase inhibitors but lacks the same market penetration .
  • 4SC-205 benefits from 4SC AG’s focus on epigenetic modulators, though its KIF11 inhibition mechanism remains secondary to other pipeline assets .

Research and Development Insights

  • This compound is prioritized in combination therapy trials, particularly with checkpoint inhibitors, to enhance antitumor immune responses .
  • ALN-VSP’s decline is attributed to suboptimal pharmacokinetics and off-target effects, as noted in post-marketing surveillance .
  • 4SC-205 is being repurposed for hematologic malignancies, though data remain preliminary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.